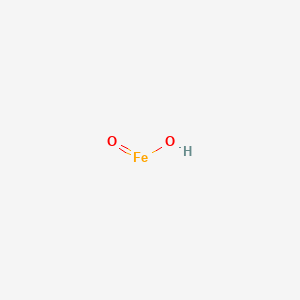

hydroxy(oxo)iron

Description

Properties

IUPAC Name |

hydroxy(oxo)iron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O.O/h;1H2;/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIXRCIKZIZYPM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Fe]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeO2H, FeHO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | goethite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Goethite | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318339 | |

| Record name | Akaganeite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-brown to dark brown mineral; [Merck Index] Yellow-brown odorless powder; Insoluble in water (< 0.5%); [Prince Agri MSDS] | |

| Record name | Goethite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12134-57-5, 1310-14-1, 20344-49-4, 12022-37-6 | |

| Record name | Akaganeite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12134-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goethite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron hydroxide oxide (Fe(OH)O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20344-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goethite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lepidocrocite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012022376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrated ferric oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goethite (Fe(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Akaganeite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Goethite (Fe(OH)O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Polymorphic Investigations of Hydroxy Oxo Iron

Crystalline Polymorphs under Ambient Conditions

Under typical Earth surface conditions, four primary crystalline polymorphs of FeOOH are commonly recognized: goethite (α-FeOOH), akaganeite (β-FeOOH), lepidocrocite (γ-FeOOH), and feroxyhyte (δ-FeOOH). These phases differ in their crystallographic structures, leading to variations in properties such as morphology, stability, and reactivity.

Goethite (α-FeOOH)

Goethite is one of the most widespread iron oxyhydroxide minerals, frequently found in soils and as a weathering product of iron-rich minerals like pyrite, magnetite, and siderite. wikiwand.comnih.govamericanelements.comnih.gov It is typically formed under oxidizing conditions and can precipitate directly from marine and meteoric waters. nih.govamericanelements.com Goethite crystallizes in the orthorhombic system. fishersci.cawikiwand.comwikipedia.org Its structure is based on double chains of edge-sharing FeO6 octahedra that run parallel to the c-axis. These chains are further linked by hydrogen bonds. wikiwand.comwebmineral.com The arrangement of oxygen and hydroxide (B78521) ions approximates a hexagonal close-packed structure, with iron ions occupying octahedral sites within this framework. wikiwand.com Goethite is generally more thermodynamically stable than other FeOOH polymorphs at surface conditions. fishersci.comfishersci.co.uknih.gov

| Property | Detail |

| Crystal System | Orthorhombic fishersci.cawikiwand.comwikipedia.org |

| Space Group | Pbnm wikiwand.com |

| Formation | Weathering of Fe-rich minerals, precipitation from water wikiwand.comnih.govamericanelements.comnih.gov |

| Typical Habit | Prismatic, needle-like, massive wikiwand.comnih.gov |

| Color | Yellowish to reddish to dark brown or black wikiwand.com |

| Streak | Brown, brownish yellow to orange yellow wikiwand.com |

| Mohs Hardness | 5.0–5.5 fishersci.cawikiwand.com |

| Specific Gravity | 3.3–4.3 fishersci.cawikiwand.comwikipedia.org |

Akaganeite (β-FeOOH)

Akaganeite is a less common polymorph compared to goethite and lepidocrocite. It is often associated with chloride-rich environments, and its structure is stabilized by the presence of chloride ions within tunnels running through the crystal lattice. copernicus.orgamericanelements.comacs.orgunict.it Terrestrial akaganeite typically forms under acidic, oxidizing, and chloride-rich conditions. copernicus.orgamericanelements.com Studies have shown that akaganeite formation is influenced by factors such as pH and the presence of sulfate (B86663). copernicus.orgamericanelements.com Akaganeite has a hollandite-like tunnel structure composed of FeO3(OH)3 octahedra. americanelements.comacs.org Its crystal structure can be described with either tetragonal or monoclinic unit cells, with recent analyses favoring a monoclinic I2/m symmetry. unict.it

| Property | Detail |

| Crystal System | Tetragonal or Monoclinic fishersci.comunict.it |

| Space Group | I4/m (tetragonal) or I2/m (monoclinic) unict.it |

| Formation | Chloride-rich, acidic, oxidizing environments copernicus.orgamericanelements.com |

| Structural Feature | Hollandite-like tunnel structure containing Cl- ions americanelements.comacs.orgunict.it |

Lepidocrocite (γ-FeOOH)

Lepidocrocite is another common FeOOH polymorph, frequently found in rusting steel, particularly in environments with alternating wet and dry conditions. fishersci.comfishersci.ca It is also found in soils, especially in hydromorphic soils with seasonal fluctuations in redox potential. fishersci.ca Lepidocrocite has an orthorhombic crystal structure. fishersci.canih.govwikipedia.org Its structure consists of layers of edge-shared iron(III) oxide octahedra linked by hydrogen bonding through hydroxide layers. fishersci.cawikipedia.org This layered structure contributes to its characteristic scaly habit. fishersci.ca The formation of lepidocrocite is favored by mildly acidic to neutral conditions and the slow oxidation of Fe2+.

| Property | Detail |

| Crystal System | Orthorhombic fishersci.canih.govwikipedia.org |

| Space Group | Cmcm fishersci.ca |

| Formation | Rusting steel, hydromorphic soils with fluctuating redox conditions fishersci.comfishersci.cafishersci.ca |

| Typical Habit | Flattened scales, bladed, fibrous fishersci.cawikipedia.org |

| Color | Red to reddish brown fishersci.ca |

| Streak | Dull orange fishersci.ca |

| Mohs Hardness | 5 fishersci.cawikipedia.org |

| Specific Gravity | 4 fishersci.cawikipedia.org |

Feroxyhyte (δ-FeOOH)

Feroxyhyte is a less stable polymorph under surface conditions and is often found in environments characterized by rapid oxidation of Fe(II) compounds, such as those found on the sea and ocean floors under high-pressure conditions. fishersci.comfishersci.co.uknih.gov It is thermodynamically unstable relative to goethite at ambient pressure and temperature and tends to revert to goethite upon exposure to surface conditions. fishersci.comfishersci.co.uknih.gov Feroxyhyte crystallizes in the hexagonal system. fishersci.co.uk Its structure involves an octahedral network formed by oxygen ions, with iron ions randomly occupying specific sites.

| Property | Detail |

| Crystal System | Hexagonal fishersci.co.uk |

| Space Group | P¯3m1 |

| Formation | High-pressure conditions of sea/ocean floors, rapid oxidation of Fe(II) fishersci.comfishersci.co.uknih.gov |

| Stability | Thermodynamically unstable at surface conditions fishersci.comfishersci.co.uknih.gov |

High-Pressure Polymorphic Transformations

Under high-pressure conditions, FeOOH polymorphs can undergo transformations to denser phases. These transformations are relevant to understanding the behavior of iron oxyhydroxides in the Earth's interior.

ε-FeOOH Phase

The ε-FeOOH phase is a high-pressure polymorph of FeOOH. It is formed from goethite (α-FeOOH) at pressures typically above 6 GPa. wikipedia.org This transformation involves a significant change in crystal structure. ε-FeOOH has an orthorhombic crystal structure, distinct from the ambient pressure polymorphs. wikiwand.com The structure of ε-FeOOH consists of edge-sharing FeO6 octahedra arranged in single bands. Hydrogen atoms occupy channels within this structure.

Research indicates that ε-FeOOH can undergo further transformations at even higher pressures. A pressure-induced hydrogen-bond symmetrization can occur, leading to a change in space group. Additionally, studies have reported a volume collapse and potential isostructural transitions at very high pressures. The ε-FeOOH phase is considered thermodynamically stable in cold subducted slabs and is quenchable to ambient conditions after synthesis at high pressure. It can also form solid solutions with other high-pressure phases like δ-AlOOH.

| Property | Detail |

| Crystal System | Orthorhombic wikiwand.com |

| Space Group | P2₁nm (at moderate pressure), Pnnm (after hydrogen bond symmetrization) |

| Formation | High pressure (> 6 GPa) transformation from other FeOOH polymorphs, particularly goethite wikipedia.org |

| Structural Feature | Single bands of edge-sharing FeO₆ octahedra with hydrogen in channels |

| High-Pressure Behavior | Hydrogen-bond symmetrization, volume collapse, potential isostructural transitions |

Pyrite-Type FeOOH (P-FeOOH)

The pyrite-type structure of FeOOH (P-FeOOH) is a high-pressure polymorph that has garnered interest, particularly in the context of Earth's lower mantle conditions. Theoretical studies using advanced search algorithms and first-principles calculations predict a phase transition from the known ε-FeOOH to a new pyrite-type FeOOH phase around 70 GPa. nih.govacs.org This transition pressure is notably high. The pyrite-type structure is characterized by FeO₂Hₓ solid solutions, where hydrogen can be incorporated into the lattice. geosciencefrontiers.com This phase is considered a candidate for storing volatile light elements in the deep Earth's interior. geosciencefrontiers.com Experimentally, pyrite-type FeO₂ was synthesized by oxidation of Fe₂O₃ or decomposition of FeOOH above ~80 GPa under high temperatures. aip.org The hydrogen-bearing FeO₂Hₓ is stable above 75 GPa. aip.org The exact oxidation state of iron in pyrite-type FeO₂ is still debated, but theoretical and experimental results suggest it is less than +4. aip.org

Monoclinic FeOOH (M-FeOOH)

A previously unknown monoclinic phase of FeOOH (M-FeOOH) has been identified through structure search algorithms combined with first-principles calculations. nih.govacs.org This M-FeOOH phase is found to be energetically close to the pyrite-type FeOOH at pressures near the core-mantle boundary. nih.govacs.org While less studied experimentally compared to other polymorphs like goethite or lepidocrocite, its predicted stability at extreme pressures highlights its potential relevance in deep Earth science. Some studies on akaganéite (β-FeOOH), which has a hollandite-like structure, note that its crystalline structure can be described with either tetragonal or monoclinic unit cells, with the monoclinic I2/m symmetry providing a better description in some analyses of powder X-ray diffraction data. csic.es

Electronic Spin Transitions under High Pressure

Iron oxyhydroxides, including FeOOH, exhibit fascinating electronic spin transitions under high pressure. For instance, the high-pressure polymorph ε-FeOOH undergoes a pressure-induced electronic spin transition. tandfonline.comfigshare.com In-situ synchrotron X-ray experiments on polycrystalline ε-⁵⁷FeOOH have shown a transition from a single magnetic sextet to a single doublet in Mössbauer spectra within the pressure range of 30–48 GPa, suggesting a low-spin state without magnetic ordering. tandfonline.comfigshare.com This electronic transition can be influenced by deviatoric stress in the pressure chambers. tandfonline.com The spin transition in ε-FeOOH is also associated with elastic softening, indicated by a decrease in longitudinal elastic wave velocity around 38 GPa. tandfonline.comfigshare.com Besides the electronic spin transition, ε-FeOOH also undergoes a spin-reorientation transition (magnetic spin-flop transition) around 8 GPa, changing the antiferromagnetic order. tandfonline.comjps.jp There is ongoing discussion regarding the causality between hydrogen bond symmetrization and the spin transition in ε-FeOOH under pressure. nsf.gov

Poorly Crystalline and Amorphous Hydroxy(oxo)iron (B75183) Phases

Ferrihydrite and its Formation

Ferrihydrite is a ubiquitous nanoscale iron oxyhydroxide mineral found in water and soil systems. temple.edu It is characterized by its poor crystallinity or nanocrystalline nature, and its formula is often given as FeOOH·1.8H₂O, although its hydration is variable. wikipedia.org Ferrihydrite is typically the initial precipitate formed during the rapid hydrolysis of Fe³⁺ solutions. temple.eduscielo.org.mx Formation can occur via the hydrolysis of ferric species in solution, resulting in a blood-red precipitate. temple.edu Studies using in situ time-resolved small-angle X-ray scattering (SAXS) and ex situ techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) suggest that ferrihydrite nanoparticles can form via the aggregation of Fe₁₃ Keggin clusters in solution, particularly above pH ~1. acs.org These clusters initially form linear structures, followed by densification and precipitation of low molecular weight Fe(III) species to form ferrihydrite nanoparticles where the Fe₁₃ Keggin motif may be preserved. acs.org The degree of crystallinity in ferrihydrite is conventionally differentiated by the number of reflections observed with X-ray diffraction, with 2-line and 6-line ferrihydrite being the most common. temple.edu

Transformations to More Crystalline Phases

Advanced Structural Characterization Methodologies

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD)

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) are fundamental techniques for identifying the crystalline phases of this compound polymorphs and determining their lattice parameters. Each polymorph exhibits a distinct XRD pattern, allowing for their identification in pure or mixed samples. researchgate.netufrgs.br

For instance, the XRD pattern of α-FeOOH (goethite) typically shows sharp reflections that can be indexed to an orthorhombic phase with the space group Pnma. researchgate.netelectrochemsci.org Synthetic α-FeOOH samples have shown diffraction peaks readily indexed to the orthorhombic phase (JCPDS card no. 29-0713). researchgate.net

β-FeOOH (akaganéite) was historically described with tetragonal symmetry (space group I4/m), but recent Rietveld analysis of powder XRD data suggests a monoclinic structure with the I2/m space group provides a better fit to experimental data. csic.esrsc.org The peak broadness in XRD patterns of ultrafine akaganéite nanoparticles indicates their small crystal size. csic.es

γ-FeOOH (lepidocrocite) also crystallizes in the orthorhombic system. wikipedia.org PXRD has confirmed the formation of crystalline γ-FeOOH, indexed to JCPDS (73-2326). researchgate.net

XRD is sensitive to crystalline phases and is effective in identifying goethite, lepidocrocite, akaganéite, and maghemite in corrosion products. mdpi.com

Electron Microscopy Techniques (TEM, HRTEM, SEM, SAED)

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), High-Resolution Transmission Electron Microscopy (HRTEM), Scanning Electron Microscopy (SEM), and Selected Area Electron Diffraction (SAED), provide insights into the morphology, particle size, crystallinity, and local structure of this compound polymorphs.

TEM provides higher resolution images, allowing for the observation of individual nanoparticles and their internal structure. electrochemsci.orgresearchgate.net HRTEM can reveal lattice fringes, providing information about crystallographic planes and their spacing. For instance, HRTEM images of α-FeOOH have shown lattice fringes corresponding to the (211) and (130) planes. researchgate.net HRTEM can also show mesopores within FeOOH nanorods. electrochemsci.org

SAED patterns, obtained in TEM, provide diffraction information from selected areas, confirming the crystalline nature and phase of the material. electrochemsci.orgmdpi.com SAED analysis has confirmed the akaganéite structure in ultrafine nanoparticles, showing slightly diffused diffraction rings consistent with the reduced crystal size. csic.es SAED patterns can also indicate the formation of amorphous phases after certain processes. researchgate.net

Electron microscopy is often used in conjunction with other techniques to fully characterize the morphology and microstructure of FeOOH polymorphs. researchgate.netaub.edu.lb

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy)

Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, is valuable for identifying the different polymorphs of this compound based on their unique vibrational modes, particularly those associated with Fe-O and O-H bonds. nih.govmdpi.com

FTIR spectra of FeOOH polymorphs exhibit characteristic absorption bands. For β-FeOOH, low-frequency bands around 556, 614, 695, and 825 cm⁻¹ have been assigned to Fe-O vibrational modes. researchgate.net In α-FeOOH, hydroxyl stretching vibrations can be identified near 3190 cm⁻¹, and hydroxyl bending vibrations are typically observed at 883 and 795 cm⁻¹. researchgate.net Strong OH stretching vibrations at 3120 and 3380 cm⁻¹ are characteristic of γ-FeOOH and δ-FeOOH, respectively. mdpi.com Water in samples can be indicated by a peak around 1630-1640 cm⁻¹ (bending vibration). mdpi.com

Vibrational spectroscopy is effective in distinguishing between the crystalline FeOOH polymorphs, although distinguishing less crystalline or amorphous phases like ferrihydrite and feroxyhyte can be more challenging due to overlapping or broadened bands. nih.govresearchgate.net

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for investigating the iron-containing phases in this compound samples, providing information on the oxidation state of iron, magnetic properties, and local environment. academie-sciences.frnih.gov

Mössbauer spectra are distinct for each FeOOH polymorph, even though measuring spectra at several temperatures is sometimes necessary for unambiguous identification. academie-sciences.fr Spectra measured at 77 K are particularly useful for distinguishing between different polymorphs. academie-sciences.frnih.gov

For α-FeOOH (goethite), the Mössbauer spectrum at 77 K is characterized by asymmetric lines of magnetic sextets due to a field distribution and a negative quadrupole shift. academie-sciences.fr The Néel point for goethite is around 120 °C. academie-sciences.fr Superparamagnetic goethite can be quantified using low-temperature Mössbauer spectroscopy. nih.gov

β-FeOOH (akaganéite) exhibits several Fe sites in its Mössbauer spectrum, likely due to the presence of chloride ions in its structure. academie-sciences.fr

γ-FeOOH (lepidocrocite) is antiferromagnetic with a Néel temperature below 77 K. nih.gov Its Mössbauer spectrum at 77 K shows a paramagnetic doublet, while at 4.2 K, it can be fitted with a broad sextet. nih.gov

δ-FeOOH (feroxyhyte) is a less common phase that may show some amorphous character in its Mössbauer spectrum. academie-sciences.fr

Mössbauer spectroscopy can identify and quantify different iron-containing phases, including goethite, lepidocrocite, akaganéite, magnetite, and maghemite, in complex samples like corrosion products. academie-sciences.frcore.ac.uknih.gov

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a technique used to study the structure of materials at the nanoscale, providing information about particle size, shape, size distribution, and internal structure in the range of approximately 2-20 nm. mst.or.jpcea.fr

SAXS measures the scattering of X-rays at small angles (typically 2θ < 10°), which corresponds to structural features larger than atomic distances. mst.or.jpcea.fr The scattered intensity as a function of the scattering vector provides information about the electron density fluctuations within the sample. cea.fr

For this compound nanoparticles, SAXS can be used to determine particle size and investigate their aggregation behavior in solution. researchgate.net The slope and shape of the SAXS profile reflect the size and shape distribution of the particles. mst.or.jp SAXS data can also provide information about the periodicity and orientation of structures at the nanoscale. mst.or.jp

SAXS has been used to investigate the colloid stability of iron oxyhydroxide nanoparticle suspensions as a function of pH and ionic strength. researchgate.net Changes in SAXS profiles can indicate the formation of dispersed colloids, nanoscale clusters, or large-scale aggregates. researchgate.net The technique has also been applied in studies of ancient corrosion layers to understand their structure and porosity. core.ac.uk

Thermal Analysis (Thermal Dehydroxylation)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal behavior of this compound polymorphs, particularly their dehydroxylation process, which leads to the formation of iron oxides. researchgate.netmdpi.com

Thermal dehydroxylation involves the removal of structural water (hydroxyl groups) from the FeOOH structure upon heating, typically resulting in the formation of hematite (B75146) (α-Fe₂O₃) or maghemite (γ-Fe₂O₃). researchgate.netresearchgate.net The temperature at which dehydroxylation occurs is characteristic of each polymorph and can be influenced by factors such as particle size, crystallinity, and the presence of impurities. researchgate.netresearchgate.net

TGA measures the mass loss of a sample as a function of temperature, directly quantifying the amount of water released during dehydroxylation. DTA or Differential Scanning Calorimetry (DSC) measures the heat flow into or out of the sample, showing endothermic or exothermic events associated with thermal transformations.

Peak thermal dehydroxylation temperatures for synthetic iron oxyhydroxides have been observed in the range of 200-300 °C, with variations among polymorphs. researchgate.net For example, a study reported peak dehydroxylation temperatures in the order: akaganéite (200/260°C) < lath lepidocrocite (200°C) < rod lepidocrocite (268°C) < goethite (293°C). researchgate.net Another study indicated dehydroxylation of β-FeOOH (goethite) occurring around 320 °C. mdpi.com The dehydroxylation of goethite to hematite typically occurs at temperatures around 300 °C. researchgate.netmdpi.com

Thermal analysis, often coupled with techniques like mass spectrometry (MS) to monitor the released water, provides valuable data on the thermal stability and transformation pathways of this compound polymorphs. researchgate.netresearchgate.net

Table: Peak Thermal Dehydroxylation Temperatures of FeOOH Polymorphs

| Polymorph | Chemical Formula | Approximate Peak Dehydroxylation Temperature (°C) |

| Akaganéite | β-FeOOH | 200-260 researchgate.net |

| Lepidocrocite | γ-FeOOH | 200-268 researchgate.net |

| Goethite | α-FeOOH | 293-320 researchgate.netmdpi.com |

Note: Temperatures can vary depending on synthesis method, particle size, and experimental conditions.

Synthesis and Formation Mechanisms of Hydroxy Oxo Iron Materials

Chemical Synthesis Approaches

A variety of chemical synthesis methods have been developed for the preparation of hydroxy(oxo)iron (B75183) compounds. These techniques allow for manipulation of reaction parameters to tailor the properties of the final product.

Coprecipitation Methods

Coprecipitation is a widely utilized and relatively simple method for synthesizing iron oxyhydroxide nanoparticles. This technique typically involves the rapid addition of a base to a solution containing ferrous and/or ferric ions, leading to the simultaneous precipitation of iron hydroxides or oxyhydroxides. nih.govrsc.orgrsc.org The resulting precipitate can then be aged to transform into more crystalline phases like goethite or lepidocrocite. scielo.org.mx

Key factors influencing the outcome of coprecipitation include temperature, pH, the type of iron salts used, the Fe²⁺/Fe³⁺ ratio, the concentration of reactants, and the rate of base addition. nih.govrsc.orgmdpi.com Adjusting these parameters allows for control over particle size and size distribution. For instance, controlling the speed of hydroxide (B78521) addition during the hydrolysis of acidic Fe(III) solutions has been shown to influence the specific surface area of synthesized goethite. scielo.org.mx Higher rates of OH⁻ addition can lead to larger particles. scielo.org.mx

Coprecipitation is often performed at room temperature or elevated temperatures and is known for its efficiency and potential for large-scale production. nih.govrsc.org

Hydrothermal Reaction Methods

Hydrothermal synthesis involves carrying out reactions in aqueous solutions at elevated temperatures and pressures. This method is effective for producing crystalline iron oxyhydroxides, including goethite and lepidocrocite, often with controlled morphologies such as nanorods or nanosheets. rsc.orgoup.comnih.govoup.com

The hydrothermal treatment of iron precursors, such as iron(III) chloride, under alkaline conditions can yield goethite needles or rods. nih.gov The aspect ratio of these nanorods can be tuned by adjusting the hydrothermal treatment conditions. nih.gov Hydrothermal methods have also been employed to synthesize lepidocrocite nanosheets, sometimes with the assistance of surfactants or templates. oup.comoup.comresearchgate.net The temperature and salinity of the solution can influence the crystallinity of the resulting goethite and lepidocrocite. cambridge.org Elevated temperatures and higher salinity can improve goethite crystallinity. cambridge.org

Air Oxidation of Ferrous Hydroxide Suspensions

The air oxidation of ferrous hydroxide (Fe(OH)₂) suspensions is a method used for the synthesis of both goethite and lepidocrocite. This process involves the reaction of Fe(OH)₂ precipitates with oxygen in an aqueous medium. acs.orgacs.orgfau.de

The outcome of this oxidation, specifically whether goethite or lepidocrocite is formed, can depend on factors such as pH and the presence of certain anions. In strongly alkaline solutions, the air oxidation of Fe(OH)₂ can lead to the epitaxial growth of goethite (α-FeOOH) on the Fe(OH)₂ substrate, facilitated by the structural similarities between the two phases. acs.orgfau.de The air flow rate, which affects the oxygen mass transfer, has a significant impact on the size and morphology of the resulting goethite particles. acs.orgfau.de Increasing the air flow rate can lead to smaller goethite particles. acs.org

Lepidocrocite (γ-FeOOH) can also be formed by the oxidation of freshly prepared hydrous Fe₃O₄, hydrous 2Fe₂O₃·3FeO, Fe₂S₃, and FeS, and ferrous chloride, particularly in solutions with a pH of 2.0 to 6.5 and in the presence of substances like pyridine (B92270) or sodium azide. msaweb.org Air oxidation of Fe(OH)₂ under visible light irradiation in the presence of trace EDTA has also been reported to yield low crystalline lepidocrocite and goethite. acs.org

Direct Hydrolysis Routes

Direct hydrolysis of iron salts, particularly ferric salts, in aqueous solutions can lead to the formation of this compound compounds. The hydrolysis of iron(III) salts is a fundamental process that yields precursors for the formation of iron oxyhydroxides through mechanisms involving olation and oxolation. mdpi.com

The slow hydrolysis of certain ferric salts, such as ferric acetate, nitrate (B79036), bromide, and oxalate, is a method for preparing goethite (α-Fe₂O₃·H₂O, which is goethite). msaweb.org Rapid hydrolysis of Fe(III) solutions can initially result in the precipitation of ferrihydrite, which can then age to form goethite at higher temperatures. scielo.org.mxstackexchange.com

The hydrolysis of iron(III) salts is influenced by parameters such as pH, temperature, and the presence of anions. mdpi.com For instance, in the presence of chloride ions, the hydrolysis of iron(III) salts can yield akaganéite (β-FeOOH), an iron oxyhydroxide with a tunnel structure stabilized by chloride inclusion. mdpi.comresearchgate.net The pH of the solution plays a crucial role in determining the speciation of iron hydrolysis products and the subsequent formation of solid phases. nih.gov

Controlled Precipitation Methods (e.g., slow/quick oxidation)

Controlled precipitation methods, which often involve controlling the rate of oxidation or hydrolysis, are used to influence the particle size and phase of the resulting iron oxyhydroxides. This can include slow or quick oxidation processes.

Controlling the speed of hydroxide addition during the hydrolysis of acidic Fe(III) solutions allows for the synthesis of goethite with different specific surface areas, indicating control over particle size. scielo.org.mx Slow hydrolysis of ferric salts can lead to goethite formation. msaweb.orggeoscienceworld.org

The oxidation of ferrous compounds or the slow hydrolysis of most ferric salts can lead to the formation of a brown gel that ages to goethite. msaweb.org More hydrous forms of goethite can be formed by the oxidation of ferrous bicarbonate solution with peroxide, oxygen, or air at room temperature. msaweb.org

Quick hydrolysis of Fe(III) solutions initially forms ferrihydrite, which can then transform into goethite upon aging, particularly at higher temperatures. scielo.org.mxstackexchange.com The rate of oxidation during the synthesis of iron oxyhydroxide particles from ferrous hydroxide is critical for controlling particle size and uniformity. google.com Rapid and homogeneous oxidation in the nucleation step is important for obtaining nano-sized particles. google.com

Sol-Gel Techniques

Sol-gel techniques are versatile methods for synthesizing various metal oxides and oxyhydroxides, including iron oxyhydroxides. This method typically involves the formation of a colloidal dispersion (sol) of metal ions or precursors, followed by gelation and subsequent drying and heat treatment. academicjournals.org

The sol-gel route can be used to fabricate nanomaterials with control over size and morphology. academicjournals.org It involves the addition of organic molecules or polymers to colloidal dispersions to form the sol, followed by solvent removal to form a gel, and then thermal treatment. academicjournals.org While the provided search results mention sol-gel in the context of synthesizing goethite and other iron oxides academicjournals.orgresearchgate.netscispace.com, detailed mechanisms specifically for this compound formation via sol-gel in the search results are limited. However, the general principle involves the formation of a network structure through hydrolysis and condensation reactions of iron precursors within the sol, which then solidifies into a gel.

Microemulsion Approaches

Microemulsion methods offer a versatile route for synthesizing nanoparticles with controlled size and shape by utilizing nanoscale water droplets dispersed in an oil phase as nanoreactors. acs.org This water-in-oil (W/O) microemulsion system, stabilized by surfactants, allows for confined reaction environments that limit particle growth and aggregation. acs.orgpsu.edu

In the synthesis of iron oxyhydroxide nanoparticles via microemulsions, iron salt solutions (e.g., FeCl₃ or FeCl₂) are typically introduced into the aqueous core of the micelles. psu.eduresearchgate.netresearchgate.net A precipitating agent, such as ammonia (B1221849) or NaOH, is introduced into a separate microemulsion system, and the two microemulsions are then mixed. psu.eduresearchgate.net The reaction occurs within the water droplets, leading to the formation of iron hydroxide precipitates, which can then transform into iron oxyhydroxides. psu.edu

The characteristics of the resulting iron oxyhydroxide nanoparticles are influenced by various parameters within the microemulsion system, including the water-to-surfactant molar ratio (w), the type and concentration of the surfactant, the reactant concentration, and the oil phase. psu.eduresearchgate.net For instance, the water content in the microemulsion can affect the particle size, with higher water content potentially leading to larger particles. researchgate.net Different surfactants can also impact the particle size and uniformity. acs.orgresearchgate.net

Studies have shown the formation of different iron oxyhydroxide polymorphs using microemulsion approaches. For example, a mixture of -FeO(OH) and -FeO(OH) crystallographic phases has been observed after the hydrolysis of metal ions in a foam template, which can be considered a type of microemulsion system. acs.org High aspect ratio maghemite iron oxide nanoparticles have also been prepared using water-in-oil microemulsions with a cationic surfactant, where aging time influenced the particle length. scientific.net

Precursor High-Temperature Pyrolysis

High-temperature pyrolysis of precursors is another method employed for the synthesis of iron oxides and oxyhydroxides, often yielding nanoparticles. This technique typically involves the thermal decomposition of iron-containing precursors in a controlled atmosphere at elevated temperatures.

Laser pyrolysis, a specific high-temperature pyrolysis technique, has been used to synthesize iron oxide nanoparticles using gaseous precursors like iron pentacarbonyl (Fe(CO)₅). researchgate.netmdpi.commdpi.comupb.ro In this method, a laser heats a gaseous mixture containing the iron precursor and often a sensitizer (B1316253) gas (like ethylene (B1197577) or ethanol) that absorbs the laser energy and transfers it to the reactants. mdpi.commdpi.comupb.ro The rapid heating and short reaction times in laser pyrolysis can lead to the formation of very fine powders with narrow size distributions. researchgate.net

While laser pyrolysis is often used for iron oxides like magnetite () and maghemite (-), the initial decomposition products and the presence of oxygen can influence the formation of oxyhydroxide phases. researchgate.netmdpi.com For instance, calcining powder samples obtained from laser pyrolysis of and at 400 °C resulted in the transformation to - and -iron oxides, retaining the nanostructure. researchgate.net The reaction temperature, residence time, and the type of sensitizer used can affect the particle size and composition. mdpi.comupb.ro

Another approach involves the thermal decomposition of solid precursors. For example, siderite () has been explored as a precursor for synthesizing iron oxide nanoparticles via solution thermal decomposition, where reaction temperature and precursor concentration influenced particle size. theiet.org While this method primarily focuses on iron oxides, the decomposition pathways and the presence of water or oxygen could potentially lead to the formation of oxyhydroxide intermediates or products depending on the specific conditions.

Mechanism of Polymorph Selective Synthesis and Control

The ability to selectively synthesize specific polymorphs of this compound materials is crucial for tailoring their properties for various applications. The formation of different FeOOH polymorphs (, , , ) is governed by intricate mechanisms influenced by several factors during synthesis.

The polymorph type is fundamentally determined by how the double strands of octahedra are connected. acs.org

Influence of pH and Reactant Concentration Ratios

pH and reactant concentration ratios are critical parameters that strongly influence the phase selection and morphology of iron oxyhydroxides during synthesis. researchgate.netbeilstein-journals.orgnih.govmdpi.commdpi.combibliotekanauki.pl

The pH of the solution dictates the speciation of iron ions and the rate of hydrolysis and precipitation reactions. researchgate.netbeilstein-journals.org Different pH values favor the formation of different polymorphs. For example, goethite (-FeOOH) has been reported to form at pH 4, while magnetite () can form at higher pH values (e.g., pH 10) through reactions involving iron hydroxides. researchgate.net Lepidocrocite (-FeOOH) can be the dominant secondary iron oxyhydroxide at low pH. researchgate.net The pH also affects the surface charge of the forming particles, which can influence aggregation and growth. beilstein-journals.org

The concentration of iron salts and the ratio of to ions in the precursor solution are also critical. nih.govbibliotekanauki.pl The initial concentration of can affect the size of -FeOOH nanoellipsoids. mdpi.com Varying the ratio of iron ions to the precipitating agent (e.g., NaOH) significantly influences both the size and chemical composition of the resulting nanoparticles. mdpi.commdpi.com Higher concentrations of NaOH can lead to increased nucleation rates and potentially larger particles due to accelerated reaction kinetics. mdpi.com The molar ratio of to is particularly important in methods involving the co-precipitation of iron salts, influencing the formation of phases like magnetite, which contains both and . nih.govbibliotekanauki.pl

The presence and concentration of different anions in the reaction solution can also steer the formation towards specific polymorphs. acs.orgjst.go.jp For instance, the presence of ions can stabilize the -FeO(OH) structure. acs.org

Temperature-Controlled Formation Pathways

Temperature plays a significant role in controlling the formation pathways and the resulting polymorphs and morphologies of iron oxyhydroxide materials. mdpi.combibliotekanauki.plpnas.orgrsc.orgifremer.frresearchgate.net

Synthesis temperature affects reaction kinetics, nucleation rates, and crystal growth processes. mdpi.comrsc.org Different temperatures can favor the formation of specific iron oxyhydroxide or oxide phases. For example, hydrothermal synthesis at different temperatures can yield various iron oxide and oxyhydroxide nanostructures. rsc.org High temperatures can accelerate the condensation process and influence the growth of nanostructures. rsc.org

Temperature also influences the solubility of iron species and the rate of hydrolysis and dehydration reactions that lead to the formation of FeOOH from iron hydroxides. acs.orgnih.gov For instance, partial dehydration of at mild temperatures can lead to FeO(OH). acs.org

In hydrothermal systems, the temperature of the hydrothermal fluid significantly impacts the precipitation of iron oxyhydroxides. ifremer.frresearchgate.netgeoscienceworld.org Abundant Fe oxyhydroxide precipitation can occur at high to moderate temperature vents (>100°C), as well as at low-temperature diffuse vents (<100°C), often influenced by the mixing of hydrothermal fluid with seawater and microbial activity. ifremer.frresearchgate.net

Studies have shown that varying the reaction temperature can lead to the formation of different morphologies, such as nanosheets, hierarchical flowers, and hollow or solid nanospheres, composed of iron oxide or oxyhydroxide phases. rsc.org Higher temperatures can lead to increased particle size, while lower temperatures might result in increased crystallinity and larger nanoparticles under certain conditions. mdpi.com

Role of Additives and Chelating Agents (e.g., EDTA, Citric Acid)

Additives and chelating agents are frequently used in the synthesis of iron oxyhydroxide materials to control particle size, morphology, prevent aggregation, and influence polymorph selection. acs.orgacs.orgmdpi.comusm.myresearchgate.netrsc.orgresearchgate.net

Chelating agents like EDTA (ethylenediaminetetraacetic acid) and citric acid can interact with iron ions, affecting their speciation, solubility, and reactivity. acs.orgacs.orgmdpi.comresearchgate.netnih.gov They can retard the interaction of anions (like ) with the forming iron oxyhydroxide during crystal growth, which can destabilize certain structures and favor the formation of different polymorphs. acs.org For instance, the presence of EDTA has been associated with the formation of -FeO(OH), while citric acid might favor the formation of -FeO(OH). acs.org

Chelating agents can also prevent the premature precipitation of iron ions, maintain their solubility, and control the rate of hydrolysis, leading to better control over nucleation and particle growth. mdpi.comresearchgate.net This can result in the formation of smaller, more uniform nanoparticles and prevent aggregation. usm.myresearchgate.net Citric acid, for example, can chelate ions, preventing the formation of insoluble ferric oxides and hydroxides under certain pH conditions. researchgate.net

Additives can also influence the surface properties of the nanoparticles, preventing flocculation and inhibiting aggregation. usm.myrsc.org Different types of additives, including surfactants and polymers, have been used to control the size and size distribution of iron oxide particles. usm.my

Furthermore, some chelating agents can participate in redox reactions, influencing the oxidation state of iron during synthesis, which is critical for forming mixed-valence iron oxides like magnetite or influencing the formation of specific oxyhydroxide phases. mdpi.com

Dissolution-Recrystallization Mechanisms

Dissolution-recrystallization is a significant mechanism in the formation and transformation of iron oxyhydroxide materials, particularly during aging or Ostwald ripening processes. scientific.netcsic.esacademie-sciences.frresearchgate.netacs.org This mechanism involves the dissolution of less stable or smaller particles and the subsequent recrystallization of the dissolved species onto the surface of more stable or larger particles.

This process leads to particle growth and an increase in crystallinity over time. csic.esresearchgate.net Dissolution-recrystallization can also drive phase transformations between different iron oxyhydroxide polymorphs or between oxyhydroxides and oxides. mdpi.comacademie-sciences.frresearchgate.net For example, the transformation of -FeOOH into -FeOOH can occur through a dissolution-recrystallization process where ions are replaced by ions at increasing pH and synthesis time. mdpi.com Schwertmannite, another iron oxyhydroxide, can transform into -FeOOH during aging via a dissolution-recrystallization mechanism. jst.go.jp

The acidity of the medium can facilitate oxide crystallization and favor the dissolution-crystallization process, leading to particle growth. academie-sciences.fr In some cases, dissolution-recrystallization can also lead to the formation of hollow structures, where preferential dissolution occurs along certain crystallographic directions. acs.org

The kinetics of dissolution and recrystallization are influenced by factors such as temperature, pH, and the presence of ions or additives that can affect solubility and surface energy. mdpi.comacs.org Controlling these parameters allows for the manipulation of the dissolution-recrystallization process to tune the size, shape, and phase of the final iron oxyhydroxide product.

Epitaxial Growth Phenomena

Epitaxial growth is a key mechanism in the formation of certain this compound phases, where one crystalline material grows on the surface of another in a specific crystallographic orientation. This process is facilitated by similarities in the crystal structures and lattice parameters between the growing phase and the substrate.

Studies on the synthesis of goethite (-FeO(OH)) by the air oxidation of ferrous hydroxide (Fe(OH)₂) suspensions in highly alkaline media have provided evidence for epitaxial growth of -FeO(OH) on the edges of hexagonal Fe(OH)₂ platelets. The similarity between the anion arrangements in both Fe(OH)₂ and -FeO(OH) is suggested to facilitate this heterogeneous nucleation and growth process.

Epitaxial relationships have also been observed during the transformation of goethite (-FeO(OH)) to hematite (B75146) (-Fe₂O₃), another iron oxide phase. The nucleation of -Fe₂O₃ particles has been found to occur epitaxially on goethite {001} surfaces due to a lattice match between goethite {001} surfaces and hematite {001} planes. The structural relationship is described as G(020)//H(030) with G//H. This epitaxial growth can lead to the formation of twinned hematite particles nucleating on twinned goethite crystals.

Control over Nanoparticle Morphology and Size

Controlling the morphology and size of this compound nanoparticles is crucial for tailoring their properties for specific applications. Various synthesis parameters and methods have been explored to achieve this control.

Reaction protocols and conditions, such as temperature, pH, and reactant concentration, are fundamental parameters that influence the resulting particle size and morphology of FeOOH nanoparticles. For instance, uncontrolled synthesis of FeOOH nanoparticles at room temperature can result in aggregates of ultrafine nanoparticles, often with non-uniform shapes and sizes, including the presence of larger nanorods alongside ultrafine particles. Controlled synthesis, such as using secretory compounds from Chlorella vulgaris microalgae, has been shown to yield uniform spherical goethite (-FeO(OH)) nanoparticles with a narrow size distribution, ranging from 8 to 17 nm in diameter with an average size of 12.8 nm. Carbohydrates in the nucleation phase can chelate iron ions, preventing monotonic nucleation and limiting the size of nuclei, while in the growth phase, they control the growth of formed nuclei and inhibit the formation of large particles.

Chemical polymers and organic additives can also play a significant role in controlling the shape and size of FeOOH nanoparticles. For example, in the formation of hematite from ferrihydrite, the presence of L-tartaric acid can act as both a reducing agent and a template, controlling particle size and morphology through a dissolution-crystallization mechanism. The initial pH is a key factor in this process, affecting the adsorption of tartaric acid onto the ferrihydrite and hematite surfaces.

The air flow rate during the air oxidation of Fe(OH)₂ suspensions to form goethite (-FeOOH) has a remarkable effect on the size and morphology of the resulting particles. The mean length and width of the -FeOOH particles can decrease almost linearly as the air flow rate is increased.

An epoxide precipitation route has been reported for the synthesis of goethite and lepidocrocite nanoparticles with well-controlled morphology and minimized aggregation. In this method, epoxide acts as a precipitating agent, and the organic intermediate produced from its ring-opening reaction functionalizes the surface of the precipitate in situ. By regulating the pH and using air oxidation at room temperature, different iron oxyhydroxide polymorphs with defined morphologies can be obtained. Lepidocrocite nanoparticles synthesized via this route showed a fibrous morphology with widths of 40–80 nm and lengths of 0.2–3.5 µm, while goethite nanoparticles exhibited an acicular shape with widths of 20–90 nm and lengths of 0.2–1.5 µm.

The size of iron oxide nanoparticles, which can include this compound phases as precursors or intermediates, can be controlled by adjusting reaction parameters such as precursor concentration, temperature, heating rates, and the type of ligands or solvents used in methods like thermal decomposition. However, the relationship between precursor concentration and nanoparticle size can be complex and not always monotonic.

Enzymes have also been shown to induce the formation of iron nanoparticles, including oxohydroxy species, with control over the iron species and nanoparticle morphology in aqueous media at room temperature. The protein matrix can provide stability against aggregation.

Ferrihydrite nanoparticle size and aggregate morphology can be influenced by factors such as the presence of aluminum, silicon, and organic matter. An increase in the content of these elements can lead to a decrease in particle size and an increase in structural disorder. Silica, in particular, is suspected to inhibit iron polymerization and particle growth by complexing at the surfaces of ferrihydrite nanoparticles.

The formation of ferrihydrite nanoparticles can also involve the aggregation of prenucleation clusters, such as Fe₁₃ Keggin clusters, which have structural features similar to ferrihydrite. These clusters can aggregate to form ferrihydrite nanoparticles. The aggregation processes are important as they impact colloidal stability, reactivity, and morphology.

The final morphology of iron oxide and oxyhydroxide nanoparticles is determined during the growth stage, where thermodynamic and kinetic aspects play a controlling role. Strategies for shape control often rely on the preferential adsorption of capping molecules to specific crystal facets or the oriented aggregation of nanoparticulate subunits.

Summary of Nanoparticle Morphologies and Sizes:

| This compound Polymorph | Synthesis Method | Morphology | Size Range (approx.) | Key Controlling Factors | Source |

| Goethite (-FeO(OH)) | Controlled synthesis with Chlorella vulgaris secretory compounds | Spherical | 8-17 nm (12.8 nm average) | Secretory compounds (carbohydrates) | |

| Goethite (-FeO(OH)) | Air oxidation of Fe(OH)₂ suspensions | Acicular | 20-90 nm (width), 0.2-1.5 µm (length) | Air flow rate, initial Fe(OH)₂ particle size and shape | |

| Lepidocrocite (-FeO(OH)) | Epoxide precipitation route | Fibrous | 40-80 nm (width), 0.2-3.5 µm (length) | pH regulation, air oxidation, epoxide functionalization | |

| Ferrihydrite | Base hydrolysis of acidic ferric nitrate (via Fe₁₃ Keggin clusters) | Mass fractal aggregates of nanoparticles | ~3 nm (nanoparticles) | pH, aggregation of Fe₁₃ clusters, presence of low molecular weight species | |

| Ferrihydrite | Neutralizing ferric nitrate with NaOH | Aggregates of particles | 2.6-2.9 nm (individual particles) | Presence of Al, Si, organic matter, pH |

Detailed Research Findings on Goethite Synthesis by Air Oxidation of Fe(OH)₂:

Research on the synthesis of goethite by air oxidation of Fe(OH)₂ suspensions has shown a clear relationship between air flow rate and particle dimensions.

Effect of Air Flow Rate on Goethite Particle Size:

| Air Flow Rate (L/min) | Mean Particle Length (µm) | Mean Particle Width (µm) |

| Data not explicitly provided in snippets for a direct table, but text indicates an inverse relationship. | Decreases with increasing air flow rate. | Decreases with increasing air flow rate. |

Note: While specific numerical data for a direct table correlating air flow rate to size was not available in the provided snippets, the research findings clearly indicate that increasing the air flow rate leads to a decrease in both the mean length and width of the -FeOOH particles.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Goethite (-FeO(OH)) | 14788 |

| Lepidocrocite (-FeO(OH)) | 16217360 |

| Ferrihydrite | 18274275 |

| Hematite (-Fe₂O₃) | 14517 |

| Ferrous hydroxide (Fe(OH)₂) | 159874 |

| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | 16217360 (This is the CID for Lepidocrocite, need to find the correct one for FeCl3.6H2O) |

| Sodium hydroxide (NaOH) | 14798 |

| Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) | 165912 |

| Hexamethylenetetramine | 8053 |

| Sodium nitrite (B80452) (NaNO₂) | 23668188 |

| L-Tartaric acid | 875 |

| Iron(II) hydroxide (Fe(OH)₂) | 159874 |

The PubChem CID for Iron(III) chloride hexahydrate is 16211236.

Electronic and Magnetic Structure Investigations

Electronic Band Structure

The electronic band structure of a material describes the ranges of energy that an electron is allowed to possess. In semiconductors like goethite, a key feature is the band gap, an energy range where no electron states can exist, which separates the valence band from the conduction band. wikipedia.org

The band gap (E_g) is a critical parameter that determines the semiconducting properties of a material. nih.gov For hydroxy(oxo)iron (B75183) (goethite), the band gap is typically in the range of 2.1 to 2.5 eV, classifying it as a wide-band gap semiconductor. researchgate.netresearchgate.net This value means it can absorb a significant portion of the visible light spectrum. nih.gov

The band gap is commonly determined using techniques such as UV-Vis absorption spectroscopy and synchrotron-based X-ray absorption and emission spectroscopy (XAS and XES). nih.govmdpi.comdtu.dk From UV-Vis spectra, the band gap can be calculated using a Tauc plot, which can distinguish between direct and indirect transitions. nih.gov Studies have reported both indirect band gaps around 2.08 eV and direct band gaps around 2.23 eV for synthetic goethite. nih.gov XAS and XES analyses determine the band gap by measuring the energy difference between the inflection points of the absorption (conduction band edge) and emission (valence band edge) spectra. mdpi.comdtu.dk Using this method, a band gap of 2.55 eV was determined for synthetic goethite. mdpi.comnih.govresearchgate.net

The presence of impurities or substitutions, common in natural goethite, can alter the band gap. For instance, natural goethite containing aluminum (Al) doping was found to have a narrower band gap of 2.25 eV compared to its pure synthetic counterpart (2.55 eV). mdpi.comnih.govresearchgate.net

Another important parameter is the flat band potential (E_fb), which characterizes the energy band structure in a solution and is crucial for applications like photocatalysis. Mott-Schottky plot analysis shows that goethite is an n-type semiconductor, with reported E_fb values of approximately -0.40 to -0.45 V. researchgate.net This potential indicates a relatively low electron-hole recombination rate, which is favorable for surface catalytic reactions. researchgate.net

Table 1: Reported Band Gap and Potential Values for this compound (Goethite)

| Material | Method | Band Gap (eV) | Flat Band Potential (V vs. SCE) | Source |

|---|---|---|---|---|

| Synthetic Goethite | Tauc Plot (Indirect) | 2.08 | - | nih.gov |

| Synthetic Goethite | Tauc Plot (Direct) | 2.23 | - | nih.gov |

| Synthetic Goethite | XAS/XES | 2.55 | - | mdpi.comnih.govresearchgate.net |

| Natural Goethite (Al-doped) | XAS/XES | 2.25 | - | mdpi.comnih.govresearchgate.net |

| Synthetic Goethite | Mott-Schottky Plot | - | -0.40 to -0.45 | researchgate.net |

The electronic structure at the surface of this compound can differ significantly from its bulk properties. Theoretical studies based on first-principles calculations show that the electronic structures of surface iron atoms are primarily dependent on their coordination numbers and the specific termination structures of the crystal face, rather than the bulk crystalline phase itself. rsc.org

Experimental investigations reveal differences in surface chemistry even between particles of different sizes. For example, goethite nanorods exhibit a greater presence of surface hydroxyl groups compared to larger microrods. acs.org The nature and reactivity of the surface are dictated by the types of functional groups exposed. On the (100) surface of goethite, the dominant functional groups are terminal hydroxyls, specifically bidentate hydroxo groups (oxygen bonded to two Fe³⁺ ions) and monodentate aquo groups (oxygen bonded to one Fe³⁺ ion). osti.gov These surface characteristics are crucial as they control interactions with the surrounding environment, such as the adsorption of ions and molecules. acs.org

The positions of the conduction band (CB) and valence band (VB) energy levels determine the redox potential of photo-excited electrons and holes. In non-metals, the valence band is the highest energy range normally occupied by electrons at absolute zero, while the conduction band is the lowest range of vacant states. wikipedia.org

For synthetic goethite, photoelectron spectroscopy has placed the top of the valence band at an absolute energy level of -5.38 eV. mdpi.comnih.govresearchgate.net Combined with a band gap of 2.55 eV, this places the bottom of the conduction band at -2.83 eV. mdpi.com In the case of natural, Al-doped goethite, the valence band position is slightly lifted to -5.06 eV, which, coupled with its narrower band gap of 2.25 eV, results in a conduction band minimum of -2.81 eV. mdpi.comnih.govresearchgate.net Theoretical calculations suggest this narrowing of the band gap is caused by the contribution of Al-2p orbitals at the top of the valence band. mdpi.comnih.govresearchgate.net

Table 2: Conduction and Valence Band Energy Levels for this compound (Goethite)

| Material | Valence Band Maximum (eV) | Conduction Band Minimum (eV) | Source |

|---|---|---|---|

| Synthetic Goethite | -5.38 | -2.83 | mdpi.com |

| Natural Goethite (Al-doped) | -5.06 | -2.81 | mdpi.com |

Magnetic Properties

The magnetic behavior of this compound is a result of the electronic configuration of the Fe(III) ions within its crystal lattice.

At ambient conditions, goethite (α-FeOOH) is thermodynamically stable and exists as an antiferromagnetic insulator. aip.org In an antiferromagnetic material, the magnetic moments of adjacent atoms align in an antiparallel fashion, resulting in a zero or very small net magnetization. scielo.org.mx This ordering is the ground state for goethite. aip.org

Goethite exhibits a transition from its antiferromagnetic state to a paramagnetic state at a specific temperature known as the Néel temperature (T_N), which is reported to be around 400 K (120-127 °C). aip.orgnih.gov Above this temperature, the thermal energy is sufficient to overcome the magnetic ordering. However, goethite can acquire a stable thermoremanent magnetization, a phenomenon attributed to unbalanced spins caused by crystal imperfections, impurities, or small grain sizes. scielo.org.mxnih.gov This "parasitic" or weak magnetization makes it a weakly magnetic mineral. scielo.org.mx

The Fe(III) ion has five d-electrons. Its magnetic properties depend on how these electrons occupy the d-orbitals, which are split into different energy levels by the surrounding oxygen and hydroxide (B78521) ligands in an octahedral geometry. This can result in two possible spin states:

High-Spin (S = 5/2): The electrons occupy the d-orbitals to maximize the total spin, resulting in five unpaired electrons.

Low-Spin (S = 1/2): The electrons are paired in the lower energy d-orbitals first, resulting in one unpaired electron.

In the case of goethite and most other iron oxyhydroxides, the Fe(III) centers are in a high-spin state. mdpi.com This high-spin configuration, with its large number of unpaired electrons, gives rise to the localized magnetic moments that order antiferromagnetically below the Néel temperature. aip.org While low-spin and intermediate-spin states are known for iron in other coordination environments, such as in certain biological enzymes or highly distorted porphyrin complexes, the crystal field environment in goethite favors the high-spin state. nih.govnih.govrsc.org The choice of a high-spin state is fundamental to its observed magnetic properties. illinois.edu

Magnetic Hyperfine Field Analysis

The local magnetic environment around the iron nuclei in this compound can be effectively studied using techniques like Mössbauer spectroscopy. This method provides information on the magnetic hyperfine field, which is a measure of the magnetic field experienced by the nucleus. For instance, in the α-FeOOH polymorph (goethite), room temperature Mössbauer spectra can be characterized by parameters such as an isomer shift (δ) of 0.36 mm s⁻¹ and a quadrupole splitting (Δ) of -0.20 mm s⁻¹. acs.org These parameters are indicative of Fe³⁺ in a high-spin state within the crystalline lattice. acs.org

Different polymorphs and phases of iron oxyhydroxide exhibit distinct hyperfine parameters. For example, at low temperatures (e.g., 4.2 K), magnetic ordering can lead to multiple six-line patterns in the Mössbauer spectrum with hyperfine fields around 290, 350, and 480 kOe, corresponding to different iron sites such as Fe²⁺-S, Fe³⁺-OH, and Fe³⁺-O centers. researchgate.net The presence of superparamagnetism in nanoparticles can lead to the appearance of doublets in the room-temperature spectra, which transition to sextets at lower temperatures as the magnetic moments become blocked. researchgate.net

Table 1: Representative Mössbauer Hyperfine Parameters for Iron Oxyhydroxides

| Phase/Condition | Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (Δ) (mm/s) | Hyperfine Field (kOe) | Reference |

| α-FeOOH | Room Temp | 0.36 | -0.20 | ~380 | acs.org |

| Amorphous Fe(OH)₃ | Room Temp | 0.35 | 0.86 | - | researchgate.net |

| Nanosized α-Fe₂O₃ from α-FeOOH | Room Temp | - | - | ~510 | researchgate.net |

| Overlapped Fe³⁺-OH signals | 4.2 | - | - | ~350 | researchgate.net |

Influence of Dopants on Spin State

The introduction of dopant cations into the this compound structure can significantly modify its magnetic properties. Aluminum (Al³⁺) is a common substituent for Fe³⁺ in natural goethite. researchgate.net This substitution can alter unit cell parameters, crystallization rates, and magnetic hyperfine values. researchgate.net The slightly smaller ionic radius of Al³⁺ (0.53 Å) compared to Fe³⁺ (0.65 Å) allows for this substitution, which can enhance the stability of the crystal structure. researchgate.net

Table 2: Effect of Mn-Substitution on Magnetic Properties of ε-Fe₂O₃ Nanoparticles at 300 K

| Sample (ε-MnₓFe₂₋ₓO₃₋ₓ/₂) | Coercive Field (kOe) | Saturation Magnetization (emu g⁻¹) | Reference |

| x = 0 (Mn0) | 17.2 | 17.1 | rsc.org |

| x = 0.10 (Mn1) | - | - | rsc.org |

| x = 0.20 (Mn2) | 18.2 | 13.9 | rsc.org |

Characterization Techniques for Electronic and Magnetic Properties

A suite of sophisticated analytical methods is employed to characterize the electronic and magnetic structure of this compound.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. For this compound, XPS spectra of the Fe 2p and O 1s regions are particularly informative.

The Fe 2p spectrum of α-FeOOH typically shows two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, located at binding energies of approximately 711.0 eV and 724.4 eV, respectively, which are characteristic of the Fe³⁺ state. researchgate.net Shake-up satellite peaks are also observed at higher binding energies (e.g., 719.8 eV and 733.9 eV), further confirming the +3 oxidation state of iron. researchgate.netxpsfitting.com

The O 1s spectrum can be deconvoluted into multiple peaks representing different oxygen environments. Typically, these include the Fe-O-Fe lattice oxygen at around 529.1-529.9 eV, the hydroxyl group (Fe-O-H) at approximately 530.6-531.4 eV, and adsorbed water (H₂O) at higher binding energies of about 532.0-532.3 eV. researchgate.netresearchgate.net The relative intensities of these peaks can provide insights into the surface hydroxylation and hydration. researchgate.net

Table 3: Typical XPS Binding Energies for α-FeOOH

| Spectral Region | Peak Assignment | Binding Energy (eV) | Reference |

| Fe 2p₃/₂ | Fe³⁺ | 711.0 - 711.3 | researchgate.net |

| Fe 2p₁/₂ | Fe³⁺ | 724.4 - 725.0 | researchgate.net |

| Fe 2p₃/₂ satellite | sat. | 719.8 | researchgate.net |

| Fe 2p₁/₂ satellite | sat. | 733.9 | researchgate.net |

| O 1s | Fe-O-Fe | 529.1 - 529.9 | researchgate.netresearchgate.net |

| O 1s | Fe-O-H | 530.6 - 531.4 | researchgate.netresearchgate.net |

| O 1s | H₂O | 532.0 - 532.3 | researchgate.net |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions. The UV-Vis spectra of iron oxyhydroxides are characterized by ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d electronic transitions in the visible region. osti.gov

For goethite (α-FeOOH), the spectra typically show a crystal field absorption feature near 1.0 µm (1000 nm). usgs.gov Finer-grained goethite or thin coatings tend to have narrower and shallower absorption bands at shorter wavelengths compared to coarser-grained varieties. usgs.gov The position and shape of these absorption bands can be used to distinguish between different iron oxide and oxyhydroxide phases. For example, yellowish maghemite and goethite can be characterized by single-electron transitions in the shorter wavelength range of approximately 415–445 nm. mdpi.com However, the overlapping nature of these features can sometimes make definitive identification challenging in mixed mineral assemblages. mdpi.comresearchgate.net

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive technique for measuring the magnetic properties of materials. uno.edu It is capable of detecting very small magnetic moments and is used to study phenomena such as superparamagnetism in nanoparticles. mdpi.com For this compound nanoparticles, SQUID measurements can determine key magnetic parameters like blocking temperature, which is the temperature above which nanoparticles exhibit superparamagnetic behavior. mdpi.com

Temperature-dependent magnetization measurements, such as zero-field-cooled (ZFC) and field-cooled (FC) curves, are used to identify magnetic transitions. For instance, in a study of biomineralized iron minerals, a peak in the in-phase magnetic susceptibility at around 290 K was attributed to the Néel temperature of poorly crystalline goethite. oup.com SQUID magnetometry can also be used to measure hysteresis loops, providing information on saturation magnetization, remanence, and coercivity at various temperatures. myu-group.co.jpbangslabs.com

Vibrating Sample Magnetometry (VSM)

VSM is another widely used technique to characterize the magnetic properties of materials by measuring the magnetic moment of a sample as it is vibrated in a magnetic field. dexinmag.comanalyzetest.comyoutube.com It is particularly useful for obtaining magnetic hysteresis (M-H) loops at room temperature. neliti.comtaylorandfrancis.com

For goethite, VSM studies have been used to determine standard rock magnetic parameters such as saturation magnetization (Mₛ), remanent magnetization (Mᵣ), and coercive force (B꜀). oup.com For example, studies on natural goethite crystals have reported mean Mₛ values of 0.31 ± 0.03 Am²/kg and B꜀ of 160 ± 40 mT at room temperature. oup.com Goethite is known to be a hard magnetic material, often requiring high magnetic fields (2 to 3 T) to reach saturation in hysteresis loop measurements. oup.com The weak ferromagnetism often observed in antiferromagnetic goethite is attributed to uncompensated surface spins or defects within the crystal lattice. researchgate.netrsc.org

Table 4: Room Temperature Magnetic Parameters for Goethite from VSM

| Sample Type | Saturation Magnetization (Mₛ) (Am²/kg) | Coercive Force (B꜀) (mT) | Reference |

| Natural Goethite Crystals | 0.31 ± 0.03 | 160 ± 40 | oup.com |

| Doxorubicin-loaded Nanocomposite | 18 emu/g | - | neliti.com |

X-ray Emission Spectroscopy (XES)

X-ray Emission Spectroscopy (XES) is a powerful technique for probing the occupied electronic states of materials, providing valuable insights into the chemical environment and spin state of metal centers like iron in this compound. In this technique, a core electron is excited, and the subsequent decay of a higher-energy electron to fill the core hole results in the emission of a photon. The energy of this emitted photon is characteristic of the electronic structure of the atom.

For iron compounds, Kβ XES, which involves the 3p to 1s electron transition, is particularly informative. The shape and energy of the Kβ mainline emission are sensitive to the spin state of the iron atom. This allows for the direct determination of the spin state of iron in this compound. Furthermore, resonant Kβ XES (1s3p RXES), which combines Kβ XES with resonant excitation in the X-ray Absorption Spectroscopy (XAS) pre-edge region, can provide unambiguous oxidation state assignments for iron in various complexes, including monomers, dimers, and cubanes. nih.govnih.gov This is particularly useful in complex systems where conventional X-ray spectroscopy might yield ambiguous results. nih.govnih.gov

Valence-to-core (V2C) XES provides details about the ligands bound to the iron center. By analyzing the V2C spectrum, it is possible to distinguish between oxide and hydroxide ligands and understand their orbital mixing with the iron d-orbitals, which is crucial for a complete description of the bonding in this compound.

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to investigate the valence electronic structure of materials. wikipedia.org In UPS, ultraviolet photons are used to eject valence electrons, and by measuring their kinetic energy, their binding energy can be determined, providing a map of the density of states in the valence band. wikipedia.org

For this compound, UPS can probe the O 2p and Fe 3d states that form the valence band. researchgate.net It is particularly useful for determining the valence band maximum and studying changes in the surface electronic structure. thermofisher.com UPS has greater surface sensitivity than X-ray Photoelectron Spectroscopy (XPS), with an information depth of approximately 2-3 nm, compared to up to 10 nm for XPS. thermofisher.commccrone.com This makes UPS ideal for studying the topmost surface layer of particles and identifying the valence band structure. researchgate.netthermofisher.com

The interpretation of UPS spectra can be complex due to overlapping electronic states. Therefore, it is often used in conjunction with theoretical calculations to assign spectral features to specific orbitals. thermofisher.com UPS can also be used to measure the electronic work function of materials. thermofisher.comresearchgate.net

Theoretical and Computational Approaches

Theoretical and computational methods are essential for a detailed, atomic-level understanding of the electronic and structural properties of this compound.

Density Functional Theory (DFT) and its Variants (spDFT, spDFT+U, Hybrid DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of complex systems like iron oxyhydroxides. frontiersin.org However, standard DFT methods can struggle with the highly localized 3d electrons of Fe(III), leading to self-interaction errors. acs.org To overcome this, several variants of DFT are employed:

DFT+U : This method adds an on-site Coulombic repulsion term (U) to better describe the localized d-orbitals of iron, improving the accuracy of electronic and magnetic property predictions. acs.orgnih.gov